Plumbemycin A

Description

Properties

CAS No. |

62896-18-8 |

|---|---|

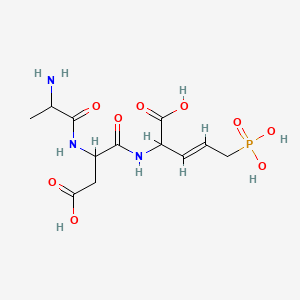

Molecular Formula |

C12H20N3O9P |

Molecular Weight |

381.28 g/mol |

IUPAC Name |

(E)-2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-5-phosphonopent-3-enoic acid |

InChI |

InChI=1S/C12H20N3O9P/c1-6(13)10(18)15-8(5-9(16)17)11(19)14-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H,14,19)(H,15,18)(H,16,17)(H,20,21)(H2,22,23,24)/b3-2+ |

InChI Key |

BMFVTRZNBFRUMH-NSCUHMNNSA-N |

Isomeric SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plumbemycin A involves the condensation of N-trifluoroacetyl-3,4-didehydro-5-(ethoxyhydroxyphosphinyl)norvaline and L-alanyl-L-aspartic acid diethyl ester using the DCC (dicyclohexylcarbodiimide) method . This reaction yields a fully protected phospha C-tripeptide, which is then deprotected to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces plumbeus. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as ion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Plumbemycin A undergoes various chemical reactions, including hydrolysis and substitution reactions. For instance, it can be hydrolyzed using hydrochloric acid to yield its constituent amino acids .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid for hydrolysis and dicyclohexylcarbodiimide for peptide bond formation .

Major Products Formed

The major products formed from the hydrolysis of this compound are alanine, aspartic acid, and a unique amino acid .

Scientific Research Applications

Plumbemycin A has several scientific research applications:

Mechanism of Action

Plumbemycin A exerts its effects by antagonizing L-threonine. It inhibits the incorporation of L-threonine into proteins, thereby disrupting protein synthesis. This mechanism involves binding to specific molecular targets and interfering with the pathways that utilize L-threonine .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Plumbemycin A belongs to the phosphonate oligopeptide family, which includes Rhizocticin A and Plumbemycin B. These compounds share a phosphonate (P-C) bond, enabling them to mimic phosphate-containing metabolites and inhibit enzymes such as serine dehydratases or amino acid biosynthesis pathways .

Table 1: Key Features of this compound and Related Compounds

| Compound | Source | Structural Features | Bioactivity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Bacillus subtilis | Z-allylamine, phosphonate oligopeptide | Antifungal, L-serine antagonism | Inhibits serine metabolism |

| Rhizocticin A | Bacillus subtilis | Revised absolute configuration (2023) | Antifungal, broad-spectrum | Targets threonine synthase |

| Plumbemycin B | Bacillus subtilis | Three non-proteinogenic amino acids | Antibacterial, enzyme inhibition | Phosphonate-mediated inhibition |

| FR900098 | Synthetic/engineered | Phosphonate analog | Antimalarial | Inhibits methylerythritol phosphate pathway |

Biological Activity

Plumbemycin A is a natural antibiotic compound produced by the bacterium Streptomyces plumbeus. It belongs to a class of phosphonate antibiotics, which are characterized by their unique mechanisms of action and structural properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, target organisms, and potential therapeutic applications.

This compound exerts its antibacterial effects primarily through the inhibition of threonine synthase, an enzyme crucial for the biosynthesis of the amino acid threonine. The active component of this compound is identified as (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), which is released upon the cleavage of the peptide by host peptidases after uptake into bacterial cells . The inhibition occurs via a covalent modification of the enzyme, leading to irreversible inhibition .

Inhibition Kinetics

The kinetics of this compound's inhibition on threonine synthase can be summarized as follows:

- Inhibition Type : Irreversible

- Kinetic Parameters :

These parameters indicate that this compound binds to threonine synthase with high affinity, effectively blocking its activity and subsequently impairing protein synthesis in susceptible bacteria .

Target Organisms

This compound primarily exhibits antibacterial activity against Gram-positive bacteria. Its selectivity is attributed to the presence of specific oligopeptide transport systems in these organisms, which facilitate the uptake of the antibiotic . Notably, it has been shown to be effective against various strains of Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections.

Research Findings and Case Studies

Several studies have investigated the biological activity and potential applications of this compound:

- Antibacterial Efficacy : Research demonstrated that this compound effectively inhibited the growth of E. coli in vitro. The addition of threonine reversed this inhibition, confirming that the mode of action is related to threonine synthase inhibition .

- Biosynthetic Pathway : The biosynthesis of this compound involves a series of enzymatic reactions leading to the production of APPA. Understanding this pathway could facilitate the development of synthetic analogs with improved efficacy or reduced toxicity .

- Potential Therapeutic Applications : Given its mechanism targeting bacterial enzymes not present in mammals, this compound presents a promising avenue for antibiotic development with reduced risk for human toxicity .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

| Parameter | Value |

|---|---|

| Active Component | (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) |

| Target Enzyme | Threonine Synthase |

| Inhibition Type | Irreversible |

| 1.50 min | |

| 100 μM | |

| Effective Against | Gram-positive bacteria |

Q & A

Q. How can systematic reviews address gaps in the literature on this compound’s therapeutic potential?

- Methodological Answer : Follow PRISMA guidelines to screen databases (PubMed, Scopus) using controlled vocabulary (MeSH terms). Apply PICO framework to define inclusion criteria and assess study quality via GRADE. Highlight mechanistic inconsistencies and propose prioritized research directions .

Methodological Best Practices

- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .

- Data Reporting : Adhere to journal guidelines (e.g., metric units, significant figures) and disclose raw data repositories for transparency .

- Contradiction Analysis : Use triangulation (multiple assays/models) to validate findings and discuss limitations in the context of prior work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.